ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate
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Description
Ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate is a useful research compound. Its molecular formula is C18H13ClF2N2O2 and its molecular weight is 362.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.0633617 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds of similar structure are often involved in suzuki–miyaura cross-coupling reactions .
Mode of Action
The compound likely participates in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting downstream effects.
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, the compound likely contributes to the formation of new carbon–carbon bonds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical groups.
Biological Activity
Ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C18H14ClF2N3O2
- Molecular Weight : 367.77 g/mol
- CAS Number : 127446-98-4
- Boiling Point : 543.6°C
- Density : 1.196 g/cm³
This compound exhibits its biological effects through various mechanisms:
- Antimalarial Activity : Compounds in the quinoline family have been studied for their antimalarial properties. This specific derivative has been evaluated for its ability to inhibit Plasmodium falciparum through interaction with key metabolic pathways involved in the parasite's lifecycle .
- Anticancer Properties : Research indicates that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes critical to disease processes, such as proteases involved in cancer metastasis or malaria pathogenesis .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Case Studies
-
Antimalarial Efficacy :
A study conducted by Egan et al. (2000) demonstrated that derivatives similar to this compound exhibited potent antimalarial activity with IC50 values in the low micromolar range against P. falciparum. The mechanism was attributed to the inhibition of essential proteases necessary for parasite survival. -
Cytotoxic Effects on Cancer Cells :
In a recent investigation published in MDPI (2023), compounds closely related to this quinoline derivative were shown to inhibit cell proliferation in several cancer types, including non-small cell lung cancer and colon cancer. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways and cell cycle arrest at the G2/M phase.
Properties
IUPAC Name |
ethyl 6-chloro-4-(3,4-difluoroanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c1-2-25-18(24)17-9-16(12-7-10(19)3-6-15(12)23-17)22-11-4-5-13(20)14(21)8-11/h3-9H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPRYDVYAQXIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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